4-Fluoro-N-(2-(2-(2-hydroxybenzylidene)hydrazino)-2-oxoethyl)benzamide
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Overview
Description
4-Fluoro-N-(2-(2-(2-hydroxybenzylidene)hydrazino)-2-oxoethyl)benzamide is a chemical compound that belongs to the class of hydrazones Hydrazones are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-N-(2-(2-(2-hydroxybenzylidene)hydrazino)-2-oxoethyl)benzamide typically involves a multi-step process. One common method starts with the reaction of 4-fluorobenzohydrazide with 2-hydroxybenzaldehyde in the presence of a suitable solvent such as ethanol. The reaction mixture is usually heated under reflux conditions for several hours to facilitate the formation of the hydrazone linkage .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis has been reported to enhance the reaction efficiency and reduce the reaction time . This method involves the use of microwave irradiation to accelerate the hydrazinolysis of esters, followed by acylation using 4-fluorobenzoyl chloride at low temperatures .
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-N-(2-(2-(2-hydroxybenzylidene)hydrazino)-2-oxoethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Substitution: The fluorine atom in the benzene ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives.
Scientific Research Applications
4-Fluoro-N-(2-(2-(2-hydroxybenzylidene)hydrazino)-2-oxoethyl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it useful in biochemical studies.
Medicine: Due to its biological activity, it is being investigated for potential therapeutic applications, including anti-cancer and anti-inflammatory properties.
Industry: The compound’s unique chemical properties make it suitable for use in various industrial processes, including the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 4-Fluoro-N-(2-(2-(2-hydroxybenzylidene)hydrazino)-2-oxoethyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, which can lead to various biological effects. The exact molecular pathways involved depend on the specific application and target enzyme.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-N′-(4-fluorobenzoyl)benzohydrazide: This compound is structurally similar and shares some of the same synthetic routes.
4-Fluoro-N-(2-hydroxy-2-methyl-4-phenylbutyl)benzamide: Another related compound with similar chemical properties.
Uniqueness
4-Fluoro-N-(2-(2-(2-hydroxybenzylidene)hydrazino)-2-oxoethyl)benzamide is unique due to its specific hydrazone linkage and the presence of both fluorine and hydroxybenzylidene groups. These structural features contribute to its distinct chemical reactivity and biological activity, setting it apart from other similar compounds.
Properties
CAS No. |
468073-41-8 |
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Molecular Formula |
C16H14FN3O3 |
Molecular Weight |
315.30 g/mol |
IUPAC Name |
4-fluoro-N-[2-[(2E)-2-[(2-hydroxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]benzamide |
InChI |
InChI=1S/C16H14FN3O3/c17-13-7-5-11(6-8-13)16(23)18-10-15(22)20-19-9-12-3-1-2-4-14(12)21/h1-9,21H,10H2,(H,18,23)(H,20,22)/b19-9+ |
InChI Key |
PSGZOPDLJBUDJB-DJKKODMXSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/NC(=O)CNC(=O)C2=CC=C(C=C2)F)O |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC(=O)CNC(=O)C2=CC=C(C=C2)F)O |
Origin of Product |
United States |
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